molecular formula C11H10N2O5 B2457185 methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate CAS No. 72889-91-9

methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate

Cat. No.: B2457185
CAS No.: 72889-91-9
M. Wt: 250.21
InChI Key: XMYNWCNTENDHAO-WAYWQWQTSA-N
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Description

“Methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate” is a chemical compound . It is related to 4-Methyl-3-nitroaniline, which has a molecular weight of 152.15 and a linear formula of CH3C6H3(NO2)NH2 .


Synthesis Analysis

The synthesis of related compounds such as copolymers of aniline and 3-nitroaniline has been achieved through chemical and electrochemical polymerization . The process involves the in-situ oxidative copolymerization of aniline and 3-nitroaniline by altering the molar ratio of monomers .


Molecular Structure Analysis

The molecular structure of related compounds like 3-nitroanilinium nitrate has been optimized using Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set . The geometrical parameters of the title molecules have been analyzed .


Chemical Reactions Analysis

Arenediazonium salts, which are formed by the reaction of an aromatic amine with nitrous acid at 0–5°C, are often used in the preparation of a wide variety of aromatic compounds . They are very useful intermediates .


Physical and Chemical Properties Analysis

Related compounds like 4-Methyl-3-nitroaniline have a melting point of 74-77 °C (lit.) . The physicochemical properties such as UV–visible absorption, solubility, thermal stability, electrical conductivity and dielectric signatures, particle size and morphology can be optimized by varying the composition of monomeric substituents in these copolymers .

Mechanism of Action

The mechanism of action for related compounds involves the formation of the nitrosonium ion and the benzenediazonium ion .

Safety and Hazards

4-Methyl-3-nitroaniline is classified as Acute Tox. 3 Dermal - Acute Tox. 3 Inhalation - Acute Tox. 3 Oral - Aquatic Chronic 2 - STOT RE 2 . It is toxic if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for related compounds like copolymers of aniline and 3-nitroaniline involve their use in various fields of organic-based optoelectronic as well as energy storage devices . The properties of copolymers could be modified and tuned by varying the monomer ratios .

Properties

IUPAC Name

methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-18-11(15)6-5-10(14)12-8-3-2-4-9(7-8)13(16)17/h2-7H,1H3,(H,12,14)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYNWCNTENDHAO-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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